

solubility and stability of 1-Amino-3-morpholinopropan-2-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Amino-3-morpholinopropan-2-ol

Cat. No.: B2964380

[Get Quote](#)

An In-Depth Technical Guide to the Solubility and Stability of **1-Amino-3-morpholinopropan-2-ol**

Foreword

In the landscape of pharmaceutical development, the journey from a promising chemical entity to a viable drug substance is paved with rigorous scientific investigation. The fundamental physicochemical properties of a molecule are the bedrock upon which all subsequent development activities are built. This guide focuses on **1-Amino-3-morpholinopropan-2-ol** (CAS: 39849-45-1), a versatile building block whose morpholine and amino alcohol moieties are of significant interest in medicinal chemistry.^[1] A comprehensive understanding of its solubility and stability is not merely an academic exercise; it is a critical prerequisite for successful formulation, analytical method development, and regulatory compliance. This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical, validated methodologies required to thoroughly characterize this molecule.

Part 1: Solubility Characterization: Beyond a Single Number

Solubility dictates the bioavailability of a drug substance and is a primary consideration in formulation strategy. For an ionizable molecule like **1-Amino-3-morpholinopropan-2-ol**, which

possesses both a primary amine and a tertiary amine within the morpholine ring, solubility is not a static value but a dynamic function of pH.

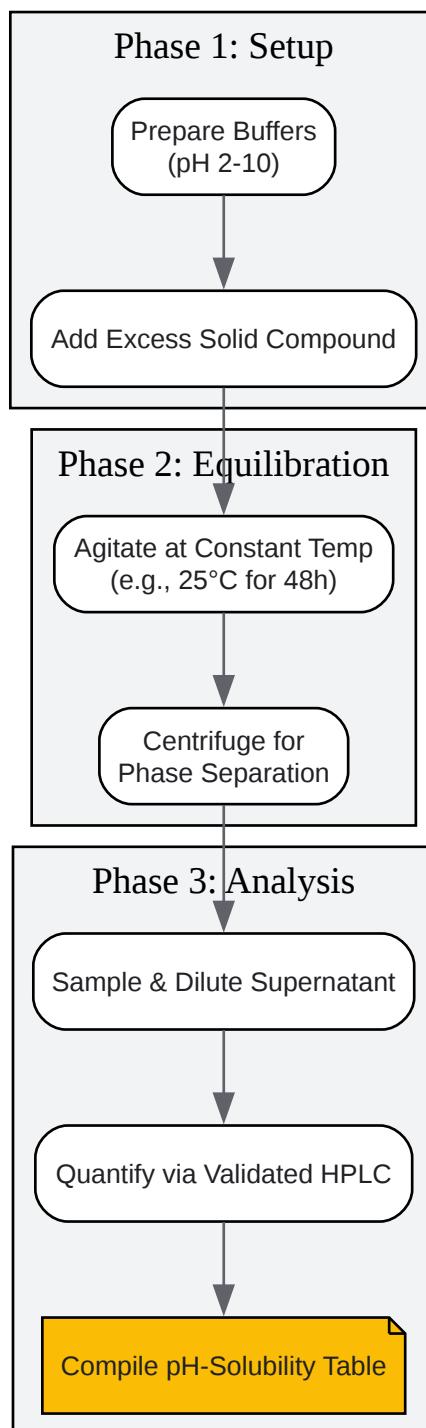
Theoretical Framework: The Impact of Ionization

The structure of **1-Amino-3-morpholinopropan-2-ol** contains at least two basic nitrogen centers that can be protonated. The extent of ionization at a given pH is governed by the pKa of these functional groups. The Henderson-Hasselbalch equation provides the theoretical basis for predicting the ratio of ionized to non-ionized species. The ionized (protonated) form is expected to have significantly higher aqueous solubility due to its charge and ability to form strong ion-dipole interactions with water. Therefore, establishing the pH-solubility profile is essential to predict its behavior in the gastrointestinal tract and to guide the selection of appropriate formulation strategies.

Experimental Protocol: Equilibrium Shake-Flask Solubility

The gold-standard method for determining thermodynamic equilibrium solubility is the shake-flask method. Its deliberate simplicity and reliance on reaching a true equilibrium make it a highly trustworthy and reproducible technique. The protocol described below is aligned with principles outlined in guidelines such as OECD Test Guideline 105.

Objective: To determine the aqueous solubility of **1-Amino-3-morpholinopropan-2-ol** across a physiologically relevant pH range (pH 2 to 10) at controlled temperatures (25°C and 37°C).


Methodology:

- **Buffer Preparation:** Prepare a series of well-characterized buffers (e.g., phosphate, citrate) at various pH points (e.g., 2.0, 4.5, 6.8, 7.4, 9.0). Verify the final pH of each buffer.
- **Sample Addition:** Add an excess amount of solid **1-Amino-3-morpholinopropan-2-ol** to individual glass vials containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is crucial for confirming that equilibrium with a saturated solution was achieved.
- **Equilibration:** Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C). Agitate for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is

reached. Scientist's Note: The time to reach equilibrium should be determined empirically by sampling at intermediate time points (e.g., 12, 24, 48, 72 hours) in a preliminary experiment.

- Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to stand at the same constant temperature to permit the settling of excess solid. For robust separation, centrifuge the vials at a high speed (e.g., >10,000 rpm).
- Sample Analysis: Carefully withdraw a clear aliquot of the supernatant. Perform a precise dilution with an appropriate mobile phase into a pre-calibrated volumetric flask. Quantify the concentration of the dissolved substance using a validated, stability-indicating HPLC method. High-Performance Liquid Chromatography is the preferred analytical technique for its specificity and sensitivity.[\[2\]](#)[\[3\]](#)
- Data Compilation: Repeat the experiment at 37°C to understand the effect of temperature. Record the results in a structured table.

Workflow for Solubility Profile Generation

[Click to download full resolution via product page](#)

Caption: A streamlined workflow for determining the pH-solubility profile.

Data Presentation: Expected pH-Solubility Profile

pH of Buffer	Temperature	Solubility (mg/mL)
2.0	25 °C	[Example Data: High Solubility]
4.5	25 °C	[Example Data: High Solubility]
7.4	25 °C	[Example Data: Moderate Solubility]
9.0	25 °C	[Example Data: Lower Solubility]
7.4	37 °C	[Example Data: Compare vs 25°C]

Part 2: Intrinsic Stability and Degradation Pathway Elucidation

Stability testing is a cornerstone of pharmaceutical development, ensuring that a drug substance maintains its quality, purity, and potency over its shelf life. Forced degradation, or stress testing, is an indispensable tool used to understand the intrinsic stability of a molecule, identify likely degradation products, and develop stability-indicating analytical methods.[\[4\]](#)[\[5\]](#)

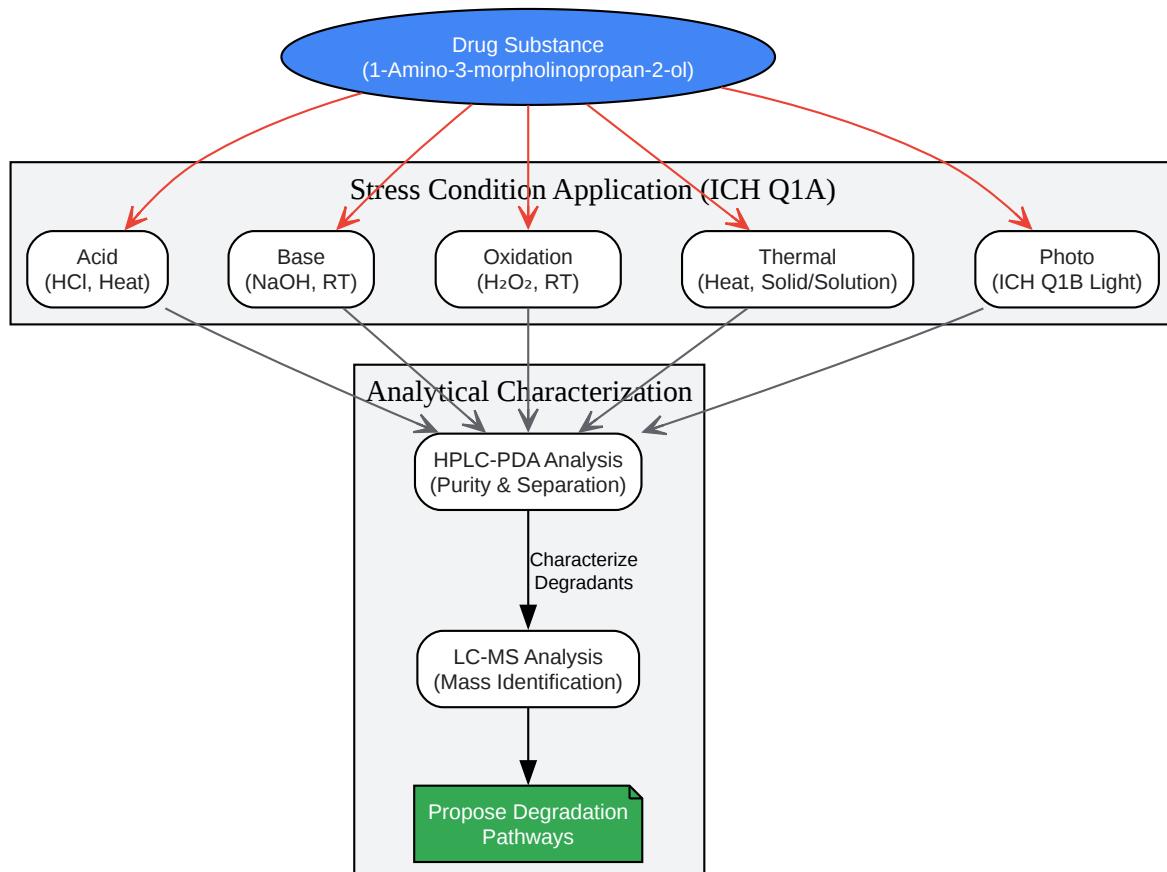
Rationale for Stress Conditions

The functional groups in **1-Amino-3-morpholinopropan-2-ol**—a primary amine, a tertiary amine, and a secondary alcohol—suggest susceptibility to specific degradation pathways.

- Hydrolysis: While the core structure lacks highly labile groups like esters or amides, extreme pH conditions can still promote degradation.
- Oxidation: The primary and tertiary amine functionalities are potential sites for oxidation, which can be a significant degradation pathway for many amine-containing drugs.[\[6\]](#)
- Photolysis: Many organic molecules absorb UV radiation, which can lead to photolytic cleavage or rearrangement.

- Thermal Stress: Elevated temperatures are used to accelerate thermally-driven degradation processes.

Experimental Protocol: Forced Degradation Study


Objective: To identify potential degradation products and pathways for **1-Amino-3-morpholinopropan-2-ol** under various stress conditions and to support the validation of a stability-indicating analytical method.

Methodology:

- Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., water/acetonitrile).
- Application of Stress:
 - Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C.
 - Basic Hydrolysis: Add 0.1 M NaOH and maintain at room temperature.
 - Oxidative Degradation: Add 3% H₂O₂ and maintain at room temperature.
 - Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) in a calibrated oven. Also, heat a solution of the compound.
 - Photolytic Degradation: Expose both solid powder and a solution to a controlled light source as per ICH Q1B guidelines.
- Time Points: Sample each stress condition at multiple time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize impurities without destroying the main peak.[\[7\]](#)
- Sample Quenching: At each time point, withdraw an aliquot. For acid/base samples, neutralize the solution. For other samples, dilute immediately with mobile phase to stop further reaction.
- Analysis:

- HPLC-PDA: Analyze all samples using a High-Performance Liquid Chromatography system equipped with a Photo-Diode Array (PDA) detector. The PDA is critical for assessing peak purity and determining if new chromophores are formed. The method must demonstrate the ability to separate the parent peak from all generated degradants.
- LC-MS: Analyze samples showing significant degradation using LC-Mass Spectrometry to obtain the mass-to-charge ratio (m/z) of the degradation products. This data is fundamental for proposing chemical structures for the impurities.

Logical Workflow for a Forced Degradation Study

[Click to download full resolution via product page](#)

Caption: A systematic approach for stress testing and impurity identification.

Conclusion

The rigorous, systematic characterization of **1-Amino-3-morpholinopropan-2-ol**'s solubility and stability is an indispensable phase of its development. The pH-solubility profile provides the foundational data for creating bioavailable formulations, while forced degradation studies illuminate the molecule's intrinsic liabilities. This knowledge empowers scientists to develop robust formulations, establish meaningful specifications, and create validated, stability-indicating analytical methods. The protocols and workflows detailed herein represent an industry-standard, scientifically-sound approach to generating the high-quality data package required to confidently advance a promising molecule through the pharmaceutical development pipeline.

References

- PubChem. (S)-**1-Amino-3-morpholinopropan-2-ol** Compound Summary.
- BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [\[Link\]](#)
- BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [\[Link\]](#)
- Karl, M., et al. (2012). Study of OH-initiated degradation of 2-aminoethanol.
- Sharma, S., & Singh, S. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical and Clinical Research. [\[Link\]](#)
- Li, Y., & Li, S. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Lepa, K., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. [\[Link\]](#)
- Cheméo. Chemical Properties of 2-Propanol, 1-amino- (CAS 78-96-6). [\[Link\]](#)
- Ataman Kimya. N-(3-AMINOPROPYL)MORPHOLINE. [\[Link\]](#)
- PubChem. N-(3-Aminopropyl)morpholine Compound Summary.
- Kuriki, T., & Noguchi, H. (2022).
- PubChem. 1-Amino-2-propanol Compound Summary.
- Fekkes, D. (1996). Method development for amino acid analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemscene.com [chemscene.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ajponline.com [ajponline.com]
- 7. biopharminternational.com [biopharminternational.com]
- To cite this document: BenchChem. [solubility and stability of 1-Amino-3-morpholinopropan-2-ol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2964380#solubility-and-stability-of-1-amino-3-morpholinopropan-2-ol\]](https://www.benchchem.com/product/b2964380#solubility-and-stability-of-1-amino-3-morpholinopropan-2-ol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com